![molecular formula C15H14O6 B230951 7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione CAS No. 17928-61-9](/img/structure/B230951.png)
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione, also known as Epothilone B, is a natural product that was first isolated from the myxobacterium Sorangium cellulosum. Epothilone B is a potent microtubule-stabilizing agent, which has been shown to have significant anti-tumor activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Transformation
- The compound has been used in the synthesis of complex polycyclic structures. For example, it has been synthesized starting from the [4+6]-cycloaddition product of the reaction of 3,4-bis(methylene)-7,7-dibromobicyclo[4.1.0]heptane with tropone. This process involved transforming the adducts to their epoxides and then to diones, demonstrating its role in creating advanced organic structures (Kato, Mitsuda, Shibuya, & Furuichi, 1991).
Facilitating Novel Syntheses
- The compound serves as a key intermediate in novel syntheses. For instance, it has been involved in creating functionalized propellano-bislactones, showcasing its utility in generating new chemical entities with potential applications (Basavaiah & Satyanarayana, 2001).
Polymer Chemistry Applications
- In the field of polymer chemistry, derivatives of this compound have been used to toughen polylactide, a biodegradable polyester. This demonstrates its potential in improving the mechanical properties of polymers, which is significant in materials science and engineering (Jing & Hillmyer, 2008).
Role in Complex Alkaloid Structures
- The compound's structure is similar to that of complex alkaloids. For example, a related compound was isolated from Daphniphyllum macropodum, suggesting its relevance in studying natural product chemistry and alkaloid biosynthesis (Lu, Kong, Feng, Hao, & Lu, 2007).
Macrocyclic Ether-Ester Synthesis
- It has been involved in the preparation of macrocyclic ether-esters, indicating its role in synthesizing complex cyclic structures with potential applications in various chemical industries (Thompson, Bradshaw, Nielsen, Bishop, Cox, Fore, Maas, Izatt, & Christensen, 1977).
Angiogenesis Research
- Derivatives of this compound have been explored for their antiangiogenic properties, highlighting its potential application in medical research, particularly in the development of treatments for diseases involving angiogenesis (Wang, Yu, Lin, Zhao, Zhu, Lu, Li, Wang, Yang, Qin, Fang, Chen, & Yang, 2012).
Eigenschaften
CAS-Nummer |
17928-61-9 |
|---|---|
Molekularformel |
C15H14O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
7-methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione |
InChI |
InChI=1S/C15H14O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,7-12H,1,4H2,2H3 |
InChI-Schlüssel |
JRZGAAFGODYEEA-UHFFFAOYSA-N |
SMILES |
CC12CC3C(C4C=C(C5C(C1O2)O5)C(=O)O4)C(=C)C(=O)O3 |
Kanonische SMILES |
CC12CC3C(C4C=C(C5C(C1O2)O5)C(=O)O4)C(=C)C(=O)O3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

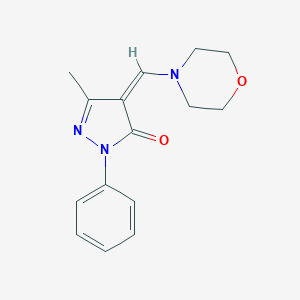
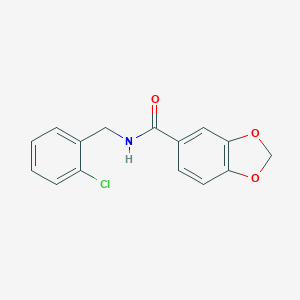
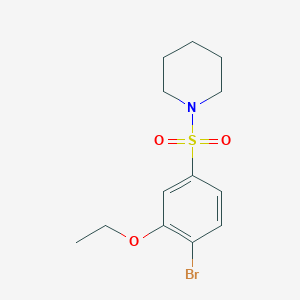
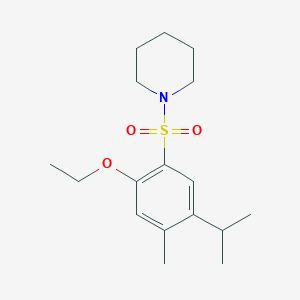
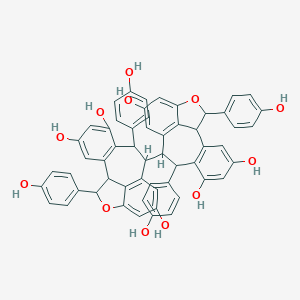

![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
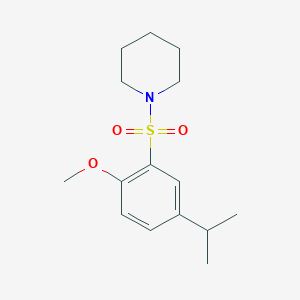
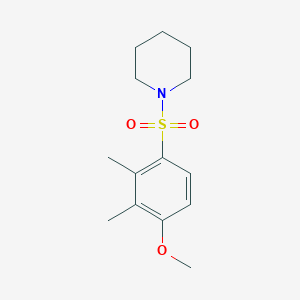

![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)